N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide is a synthetic small molecule characterized by a naphthalene-2-sulfonamide core linked via a methyl group to a 1-(4-chlorophenyl)-1H-tetrazole moiety. The 4-chlorophenyl substituent contributes to lipophilicity and may influence target-binding interactions. The naphthalene sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or protein-binding applications .
Such methodologies align with procedures described for structurally related sulfonamide-tetrazole hybrids .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUUOUJHTLUITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Sulfonamide Formation: The naphthalene-2-sulfonyl chloride can be reacted with the tetrazole derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the tetrazole derivative with the naphthalene-2-sulfonamide under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that sulfonamides, including those with tetrazole moieties, exhibit a broad spectrum of bioactivities, including antibacterial and antifungal properties. The incorporation of the tetrazole group enhances the compound's activity against resistant strains of bacteria, making it a promising candidate for further development in treating infections caused by Mycobacterium tuberculosis and other pathogens .
1.2 Anticancer Properties
Recent studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. For instance, derivatives of tetrazole have shown significant inhibitory effects on proteasome activity, which is crucial for cancer cell survival. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide and tetrazole groups can lead to improved potency against various cancer cell lines .
Mechanistic Insights
2.1 Binding Interactions
Tetrazoles are known for their ability to mimic carboxylic acids due to their bioisosteric properties. This feature allows them to engage in hydrogen bonding and electrostatic interactions with biological targets effectively. The specific binding modes of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide with target proteins are still being elucidated but are believed to involve complex interactions that enhance its therapeutic efficacy .
2.2 Drug Design Considerations
The design of drugs incorporating tetrazole rings has become increasingly popular due to their favorable pharmacokinetic properties. The compound's ability to penetrate biological membranes and its metabolic stability make it a valuable scaffold in drug development initiatives aimed at creating novel therapeutics for challenging diseases such as tuberculosis and various cancers .
Case Studies
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The naphthalene sulfonamide moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide ()
This compound shares the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl group but replaces the naphthalene sulfonamide with a cyclohexylacetamide. Key differences include:
- Functional Groups : The sulfonamide (–SO₂NH–) in the target compound is more polar and acidic (pKa ~10–11) compared to the acetamide (–CONH–) in the analogue (pKa ~15–17), impacting solubility and hydrogen-bonding capabilities.
- Lipophilicity : The cyclohexyl group increases hydrophobicity, whereas the naphthalene sulfonamide balances polarity and aromatic interactions.
- Applications : Sulfonamides are more commonly associated with enzyme inhibition, while acetamides may favor passive membrane permeability .
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ()
This structurally complex analogue features a dimethylamino-naphthalene sulfonamide linked to a pyrazole-carboxamide. Key contrasts include:
- Heterocyclic Core : The pyrazole ring (five-membered, two adjacent nitrogen atoms) differs electronically from the tetrazole, which has higher dipole moments and nitrogen density.
- Substituent Effects: The dimethylamino group on the naphthalene ring enhances solubility via protonation at physiological pH, a feature absent in the target compound .
Physicochemical Properties
*logP values estimated using fragment-based methods (e.g., XLogP3).
- Solubility: The target compound’s sulfonamide group improves aqueous solubility in basic conditions compared to the cyclohexylacetamide analogue. However, the dimethylamino substituent in ’s compound may confer superior solubility across a broader pH range .
- Thermal Stability : Tetrazoles generally exhibit higher thermal stability (decomposition >200°C) compared to pyrazoles, suggesting advantages in high-temperature applications .
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on recent studies.
Synthesis
The compound was synthesized through a series of chemical reactions involving the naphthalene sulfonamide framework and the incorporation of a tetrazole moiety. The synthetic route typically involves:
- Formation of the Tetrazole Ring : Reacting 4-chlorobenzyl halides with hydrazine derivatives.
- Coupling with Naphthalene Sulfonamide : The tetrazole derivative is then coupled with naphthalene sulfonamide under acidic or basic conditions to yield the final product.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.51 µM.
- A549 (Lung Cancer) : An even lower IC50 value of 0.33 µM was recorded for this cell line.
These results indicate a potent inhibitory effect on cancer cell proliferation, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism of action appears to involve inhibition of tubulin polymerization. Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis. This interaction leads to:
- G2/M Phase Arrest : Cells treated with the compound were observed to accumulate in the G2/M phase of the cell cycle.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis in treated cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with results indicating moderate to significant antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 10 µg/mL |
| Salmonella typhimurium | 10 µg/mL |
The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity by increasing lipophilicity and facilitating better membrane penetration .
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Cytotoxicity in Astrocytoma : A related compound demonstrated an IC50 value of 8.22 µM against human astrocytoma cell lines, indicating potential applications in neuro-oncology .
- Neuroinflammation Models : Compounds similar to this compound have been evaluated in models of neuroinflammation, showing protective effects against LPS-induced microglial activation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the naphthalene and sulfonamide moieties significantly influence biological activity:
- Substituent Effects : Electron-donating groups enhance antiproliferative activity while electron-withdrawing groups improve antimicrobial efficacy.
- Positioning : The positioning of substituents on the aromatic rings is crucial; ortho and meta substitutions generally reduce activity compared to para substitutions.
Q & A
Q. What are the optimal synthetic routes for preparing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide?
- Methodological Answer : Multi-step synthesis is typically employed. For example:
Tetrazole Formation : React 4-chlorophenyl azide with nitriles or cyanides under Huisgen cycloaddition conditions to form the 1,2,3,4-tetrazole ring .
Sulfonamide Coupling : Use nucleophilic substitution between the tetrazole-methyl intermediate and naphthalene-2-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Key Characterization : Confirm structure via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., C–S bond distances in sulfonamide groups should align with literature values of ~1.76 Å) .
- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to distinguish naphthalene protons (δ 7.5–8.5 ppm) and tetrazole-linked methylene groups (δ 4.5–5.0 ppm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C suggest suitability for high-temperature applications) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to:
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas during coupling reactions .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide sulfur may act as a nucleophile (high HOMO energy) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions .
- ICReDD Workflow : Integrate computational predictions with robotic experimentation for rapid reaction screening .
Q. What experimental design strategies resolve contradictions in catalytic activity data?
- Methodological Answer : Use Design of Experiments (DoE) to isolate variables:
- Factorial Design : Vary temperature (e.g., 25°C vs. 60°C), solvent polarity, and catalyst loading to identify dominant factors .
- ANOVA : Statistically validate reproducibility (e.g., p < 0.05 for yield differences between trials) .
- Case Study : If conflicting reports exist on sulfonamide hydrolysis rates, perform kinetic studies under controlled pH and ionic strength .
Q. How can researchers investigate this compound’s potential in drug discovery?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorogenic substrates; compare IC₅₀ values to existing sulfonamide drugs .
- Molecular Docking : Model interactions with protein active sites (e.g., PDB: 1CAM) to identify binding motifs, such as hydrogen bonds between the sulfonamide group and Zn²⁺ ions .
- ADMET Prediction : Use software like SwissADME to assess bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
